molecular formula C21H22N2O2 B11598389 (3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11598389
M. Wt: 334.4 g/mol
InChI Key: PUHNXMQLZRMICU-UWVAXJGDSA-N
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Description

8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by its unique structural features, including a nitro group, a methylphenyl group, and a cyclopentaquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials . The reaction typically requires catalytic systems and specific reaction conditions to achieve high yields and selectivity. For example, the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst has been reported to be highly efficient and environmentally benign .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the quinoline ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its nitro group, methylphenyl group, and cyclopentaquinoline core make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C21H22N2O2/c1-12-7-9-15(10-8-12)20-17-6-4-5-16(17)19-14(3)13(2)11-18(23(24)25)21(19)22-20/h4-5,7-11,16-17,20,22H,6H2,1-3H3/t16-,17+,20+/m1/s1

InChI Key

PUHNXMQLZRMICU-UWVAXJGDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(C(=CC(=C4N2)[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3CC=CC3C4=C(C(=CC(=C4N2)[N+](=O)[O-])C)C

Origin of Product

United States

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